Prostaglandin F2alpha alcohol

FP Prostanoid Receptor GPCR Pharmacology Signal Transduction

Prostanoid researchers face a critical gap: classical FP agonists cannot discriminate FP receptor-mediated effects from alternative pathways. PGF2α-OH solves this as a structurally defined weak FP agonist (EC50 >1 µM for Ca²⁺ signaling, ~1000-fold less potent than 17-phenyl PGF2α) that retains potent, non-FP-mediated contractile activity in lung parenchyma and ocular hypotensive effects. • Use in parallel with FP agonists/antagonists to delineate FP-dependent vs. FP-independent contractile responses in isolated tissue studies • Benchmark low-potency FP activation in screening assays with a quantitatively characterized weak agonist control • Probe SAR determinants of FP binding versus alternative pathway activation for receptor de-orphanization Supplied with ≥98% purity and rigorous analytical characterization for reproducible pharmacological studies.

Molecular Formula C20H36O4
Molecular Weight 340.5 g/mol
Cat. No. B079385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin F2alpha alcohol
SynonymsAGN 190190; PGF2α-OH; ZK 62717
Molecular FormulaC20H36O4
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O
InChIInChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1
InChIKeyQYBXRFWLQYXAPC-LFZNYWNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

PGF2α-OH: Structure and Pharmacological Overview


Prostaglandin F2alpha alcohol (PGF2α-OH, CAS 13261-27-3) is a synthetic analog of prostaglandin F2α (PGF2α) in which the C-1 carboxyl group has been reduced to a primary alcohol [1]. This structural modification fundamentally alters its interaction with the prostanoid FP receptor, resulting in a unique pharmacological profile that distinguishes it from both the endogenous ligand and clinically used FP agonists. While PGF2α is a potent, orally active FP receptor agonist, PGF2α-OH is characterized as a weak agonist at this receptor, yet it retains potent biological activity in specific tissues, indicating the existence of alternative, non-FP receptor-mediated pathways [1].

Why PGF2α-OH Cannot Replace PGF2α


Direct substitution of PGF2α with PGF2α-OH in experimental systems is scientifically invalid due to their profoundly divergent pharmacological profiles. While PGF2α is a high-affinity agonist for the FP prostanoid receptor, the conversion of the carboxyl group to an alcohol in PGF2α-OH renders it approximately 1000-fold less potent at this receptor [1]. Conversely, PGF2α-OH exhibits potent contractile activity in the cat lung parenchyma that is comparable to that of the potent FP agonist 17-phenyl PGF2α, an effect that cannot be explained by its weak FP receptor activation [1]. This tissue- and receptor-dependent divergence in potency demonstrates that these two compounds are not interchangeable and that PGF2α-OH likely exerts its primary effects through a distinct, yet-to-be-fully-characterized receptor or mechanism, making it a specialized tool for probing non-FP-mediated prostanoid biology [1].

Quantitative Differentiation Evidence for PGF2α-OH


Reduced FP Receptor Agonist Potency

PGF2α-OH (PGF2α 1-OH) is a dramatically weaker agonist at the recombinant feline and human FP prostanoid receptor when compared to the potent analog 17-phenyl PGF2α. In functional assays using these recombinant receptors, PGF2α-OH was found to be approximately 1000 times less potent than 17-phenyl PGF2α [1]. Furthermore, in human dermal fibroblasts and Swiss 3T3 cells, PGF2α-OH failed to elicit a calcium (Ca2+) signal until concentrations exceeded 1 µM [1].

FP Prostanoid Receptor GPCR Pharmacology Signal Transduction

Uterine Contractile Potency Comparison

In isolated rat uterus preparations, a classic bioassay for FP receptor-mediated contractile activity, PGF2α-OH demonstrated markedly reduced potency. The compound was reported to be 'about two orders of magnitude less potent than 17-phenyl PGF(2alpha)' in stimulating uterine contractions [1]. This finding aligns with its weak agonist profile at the FP receptor, as uterine contraction in this model is largely driven by FP receptor activation.

Smooth Muscle Pharmacology Reproductive Biology Tissue Contractility

Cat Lung Parenchyma Contractile Activity

In striking contrast to its weak activity at the FP receptor, PGF2α-OH exhibits potent contractile effects in the cat lung parenchymal preparation. The study by Woodward et al. demonstrated that PGF2α 1-OH and its methoxy analog 'exhibited potent contractile effects similar to 17-phenyl PGF(2alpha) in the cat lung parenchymal preparation' [1]. This high potency in lung tissue, despite negligible FP receptor activation, strongly suggests that PGF2α-OH acts via an alternative, non-FP receptor or signaling pathway that is prominent in this tissue.

Pulmonary Pharmacology Alternative Prostanoid Receptor Tissue-Specific Activity

Altered Prostanoid Receptor Selectivity

The simple reduction of the C-1 carboxyl group of PGF2α to a primary alcohol in PGF2α-OH results in a profound shift in its receptor activation profile. Radioligand binding studies and functional assays across a panel of prostanoid receptors (DP, EP1-4, IP, TP) confirmed that the activity of PGF2α-OH 'could not be ascribed to interaction with these receptors' [1]. Its potent effects in the cat lung parenchyma and retention of ocular hypotensive properties occur via a mechanism that remains disputed and is not fully explained by known prostanoid receptors.

Chemical Biology Receptor Pharmacology Structure-Activity Relationship (SAR)

PGF2α-OH Research Applications


Pulmonary FP-Dependent vs Independent Pathway Dissection

Based on its potent contractile activity in cat lung parenchyma that is comparable to 17-phenyl PGF2α [1], PGF2α-OH is ideally suited as a pharmacological probe in isolated lung tissue studies. Researchers can use it in parallel with classical FP agonists (like PGF2α or 17-phenyl PGF2α) and selective FP antagonists to distinguish between contractile responses mediated by the canonical FP receptor and those mediated by the alternative, as-yet-unidentified pathway that is potently activated by PGF2α-OH.

FP-Independent Ocular Hypotension Mechanism

The compound is reported to retain ocular hypotensive properties, yet the nature of the receptor mediating this effect is disputed and does not appear to be the classical FP receptor [1]. This makes PGF2α-OH a unique and valuable tool for glaucoma research. It can be used in comparative studies against clinically used FP agonists (e.g., latanoprost, bimatoprost) to delineate the FP-dependent and FP-independent components of intraocular pressure (IOP) regulation, potentially identifying new therapeutic targets for glaucoma treatment.

Potency Control for Weak FP Agonists

Given its quantitatively defined, low potency at the FP receptor—approximately 1000-fold less than 17-phenyl PGF2α and with an EC50 > 1 µM for Ca2+ signaling in Swiss 3T3 cells [1]—PGF2α-OH serves as an excellent reference standard. In high-throughput screening or detailed pharmacological characterization of novel compounds, it can be used as a benchmark 'weak agonist' control to calibrate assay sensitivity and to provide a quantitative baseline for interpreting the activity of other partial or low-potency FP receptor ligands.

SAR Studies of Prostanoid Receptors

The profound pharmacological shift resulting from the single structural change (C-1 carboxyl to hydroxyl) [1] makes PGF2α-OH a cornerstone compound for SAR studies. Its procurement enables systematic investigations into the structural determinants of FP receptor binding and activation versus activation of the alternative pathway. It is a critical component of any compound library designed to explore the chemical biology of prostanoid receptors and to de-orphanize the receptor(s) responsible for its unique tissue-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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